2-Butyn-1-yl chloroformate
Overview
Description
2-Butyn-1-yl chloroformate is a chemical compound with the formula C5H5ClO2 . It has a molecular weight of 132.545 .
Molecular Structure Analysis
The molecular structure of 2-Butyn-1-yl chloroformate consists of a chloroformate group attached to a 2-butyn-1-yl group . The InChI representation of the molecule isInChI=1S/C5H5ClO2/c1-2-3-4-8-5(6)7/h4H2,1H3
. Chemical Reactions Analysis
While specific chemical reactions involving 2-Butyn-1-yl chloroformate are not available, a study suggests that compounds like it may undergo solvolysis, a reaction where the solvent acts as a nucleophile .Physical And Chemical Properties Analysis
2-Butyn-1-yl chloroformate has a refractive index of 1.452 (lit.) and a boiling point of 156 °C (lit.) . It has a density of 1.169 g/mL at 25 °C (lit.) .Scientific Research Applications
Reaction Mechanisms
2-Butyn-1-yl chloroformate (1) has been studied for its specific rates of solvolysis. The research by D’Souza et al. (2012) highlights that dual side-by-side addition-elimination and ionization pathways occur in some highly ionizing solvents due to the presence of an electron-donating γ-methyl group in this compound. This study is crucial in understanding the reaction mechanisms of chloroformates, particularly 2-butyn-1-yl chloroformate (D’Souza, Knapp, Fernandez-Bueno, & Kevill, 2012).
Spectroscopic Properties
The vibrational bands of the 2-butyn-1-yl radical, an isomer of C4H5 and structurally similar to the propargyl radical, have been reported by Brown et al. (2020). These findings are significant in astrochemistry and combustion studies, offering insights into the spectroscopic properties of hydrocarbon radicals (Brown, Ellis, Martin, & McCunn, 2020).
Photocatalytic Applications
In environmental science, the photocatalytic degradation of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2-loaded adsorbent supports has been investigated by Torimoto et al. (1996). This research is pivotal in understanding the effectiveness of various adsorbents in enhancing the rate of mineralization of propyzamide and reducing the concentration of solution-phase intermediates (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Safety And Hazards
properties
IUPAC Name |
but-2-ynyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c1-2-3-4-8-5(6)7/h4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKKPMUEGDJJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399690 | |
Record name | 2-Butyn-1-yl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyn-1-yl chloroformate | |
CAS RN |
202591-85-3 | |
Record name | 2-Butyn-1-yl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butyn-1-yl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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